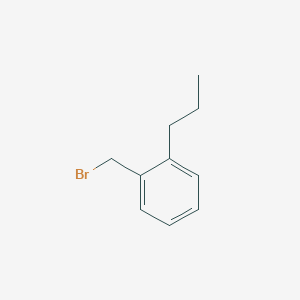

1-(Bromomethyl)-2-propylbenzene

カタログ番号:

B2654702

CAS番号:

651756-38-6

分子量:

213.118

InChIキー:

SFJPMPUBUQLQTE-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of brominated propylbenzene derivatives can involve different strategies. For instance, the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et 3 N to give products in excellent yields within about 3 s .Molecular Structure Analysis

The molecular structure of brominated propylbenzenes has been extensively studied. For example, the configuration of tetrabromopropylbenzene has been established through X-ray crystallography . The conformational preferences of brominated propylbenzenes, such as 1-bromo-1-propylbenzene, have been inferred from various spectroscopic methods .Chemical Reactions Analysis

Brominated propylbenzenes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromopropylbenzenes . The reactivity of highly substituted propylbenzenes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propylbenzenes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-propylbenzene reveals the thermodynamic equilibrium between axial and equatorial conformers . The free energy differences between isomers of brominated propylbenzyl systems have been explored, providing information on their stability and conformational preferences .科学的研究の応用

Oxidation Studies

- The oxidation of n-propylbenzene, a compound closely related to 1-(Bromomethyl)-2-propylbenzene, has been studied to understand its thermal decomposition and oxidation routes. This research is significant in delineating the oxidation mechanisms of such compounds (Dagaut, Ristori, Bakali, & Cathonnet, 2002).

Crystal Structure Analysis

- The solvates of bromomethyl-substituted benzene derivatives, including compounds like 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, have been analyzed for their crystal structures. These studies contribute to understanding the conformation and reactivity of similar bromomethyl-substituted benzenes (Szlachcic, Migda, & Stadnicka, 2007).

Polymer Synthesis

- Bromomethyl-substituted aromatic compounds like 5-(Bromomethyl)-1,3-dihydroxybenzene are used in the synthesis of hyperbranched polyethers. This application demonstrates the potential of bromomethyl-substituted benzenes in polymer chemistry (Uhrich, Hawker, Fréchet, & Turner, 1992).

Catalysis and Organic Synthesis

- Compounds such as 1-bromo-2,6-bis(bromomethyl)benzene are used in carbonylation reactions catalyzed by cobalt carbonyl. This highlights the role of bromomethyl-substituted benzenes in facilitating important organic transformations (Shim et al., 1994).

Fuel Cell Technology

- Bromomethyl-substituted compounds like 1,3,5-tris(bromomethyl)benzene are used to crosslink polybenzimidazole membranes in high-temperature proton exchange membrane fuel cells. This application is crucial in advancing fuel cell technology (Yang et al., 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(bromomethyl)-2-propylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJPMPUBUQLQTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

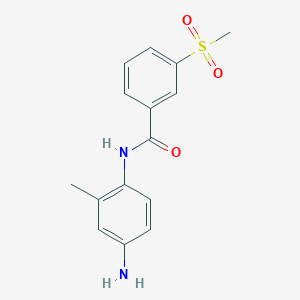

N-(4-amino-2-methylphenyl)-3-methanesulfonylbenzamide

Cat. No.: B2654621

CAS No.: 926215-09-0

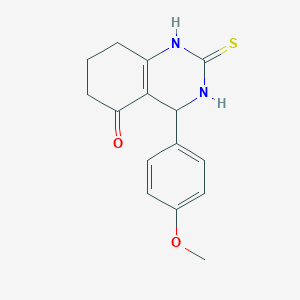

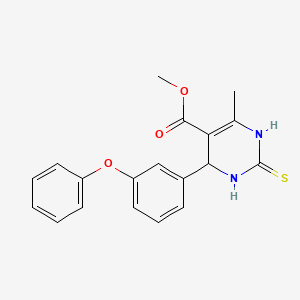

4-(4-Methoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahyd...

Cat. No.: B2654622

CAS No.: 223694-90-4

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol

Cat. No.: B2654624

CAS No.: 309727-46-6

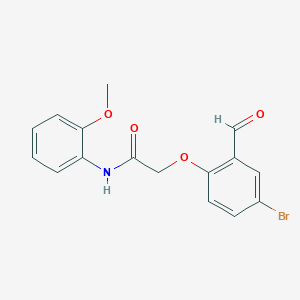

2-(4-bromo-2-formylphenoxy)-N-(2-methoxyphenyl)acetamid...

Cat. No.: B2654625

CAS No.: 692273-57-7

![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol](/img/structure/B2654624.png)

![N-(4-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2654627.png)

![3-[(3-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2654640.png)

![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2654641.png)